(R)-2-Isopropylpiperazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

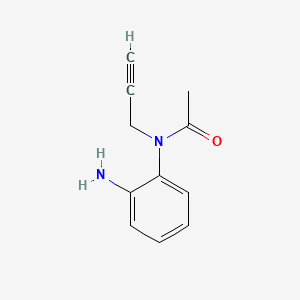

“®-2-Isopropylpiperazine dihydrochloride” is a chemical compound . It is also known as "®-3-Piperidinamine dihydrochloride" . It is used for research and development purposes .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

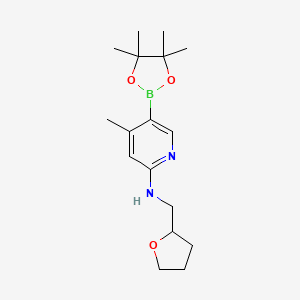

The molecular formula of “®-2-Isopropylpiperazine dihydrochloride” is C5H14Cl2N2 . The molecular weight is 173.08 g/mol .Physical And Chemical Properties Analysis

“®-2-Isopropylpiperazine dihydrochloride” is a white to light yellow powder . It has a melting point of 206.0 to 210.0 °C . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Inhibition of BMP Signaling

®-2-Isopropylpiperazine dihydrochloride: has been identified as a potent and selective inhibitor of ALK2 and ALK3 , which are receptors involved in bone morphogenetic protein (BMP) signaling . This compound can inhibit BMP4-mediated Smad1/5/8 activation , which is crucial for various cellular processes including bone and cartilage development. Its high selectivity (>200-fold) over TGF-β signaling makes it an invaluable tool for studying BMP pathway-related diseases and potential therapeutic interventions.

Neural Induction of Human Pluripotent Stem Cells (hPSCs)

The compound is used to promote neural induction of hPSCs, which is a critical step in the development of treatments for neurological disorders . By inhibiting BMP signaling, it helps in the differentiation of these stem cells into neural lineages, providing a pathway for creating models to study brain development and diseases.

Differentiation into Nociceptive Sensory Neurons

In combination with other compounds, ®-2-Isopropylpiperazine dihydrochloride induces the differentiation of hPSCs into nociceptive sensory neurons . This application is significant for pain research and the development of new analgesics, as it allows for the study of pain pathways and the identification of novel pain targets.

Motor Neuron Differentiation

This chemical has been applied in protocols to differentiate induced pluripotent stem cells (iPSCs) into motor neurons . This process is essential for studying motor neuron diseases such as amyotrophic lateral sclerosis (ALS) and could lead to the discovery of new therapeutic strategies.

Research on Integrase Inhibitors for HIV/AIDS

While not directly mentioned in the context of ®-2-Isopropylpiperazine dihydrochloride , the research dynamics around HIV/AIDS drug development, particularly integrase inhibitors, highlight the importance of piperazine derivatives in medicinal chemistry . Piperazines are a key scaffold in the development of drugs targeting viral integrase, which is essential for the HIV replication cycle.

Synthesis of Substituted Piperazines

The synthesis of piperazines with defined substitution patterns is a growing field in medicinal chemistry, and compounds like ®-2-Isopropylpiperazine dihydrochloride contribute to this portfolio . These synthetic methodologies enable the creation of diverse piperazine-based compounds for broad applications, including drug discovery and development.

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-2-propan-2-ylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6(2)7-5-8-3-4-9-7;;/h6-9H,3-5H2,1-2H3;2*1H/t7-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTRELSNCHRZSI-KLXURFKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CNCCN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660832 |

Source

|

| Record name | (2R)-2-(Propan-2-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217663-39-2 |

Source

|

| Record name | (2R)-2-(Propan-2-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(3,3-Dimethyl-2-oxiranyl)methoxy]-2H-1-benzopyran-2-one](/img/no-structure.png)

![6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]](/img/structure/B597351.png)